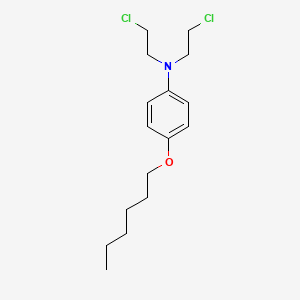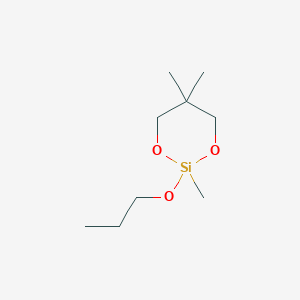
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C9H20O3Si. This compound is characterized by a dioxasilinane ring structure, which includes silicon, oxygen, and carbon atoms. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane typically involves the reaction of trimethylsilyl chloride with propylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures (25-40°C) and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride; reaction conditions include low temperatures (-10 to 0°C) and anhydrous solvents.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted dioxasilinanes depending on the nucleophile used.
Applications De Recherche Scientifique
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the study of silicon-based biocompatible materials and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings, as well as in the development of advanced materials for electronics
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane involves its ability to form stable silicon-oxygen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- 1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene
Uniqueness
2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is unique due to its propoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of silicon-based materials and in catalytic processes .
Propriétés
Numéro CAS |
84566-28-9 |
|---|---|
Formule moléculaire |
C9H20O3Si |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
2,5,5-trimethyl-2-propoxy-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O3Si/c1-5-6-10-13(4)11-7-9(2,3)8-12-13/h5-8H2,1-4H3 |
Clé InChI |
UBODCZMVKPJBLP-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si]1(OCC(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


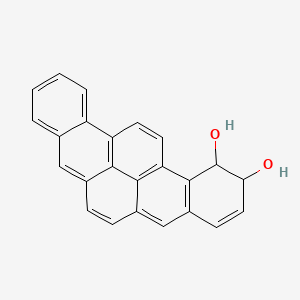
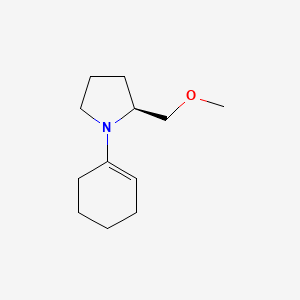
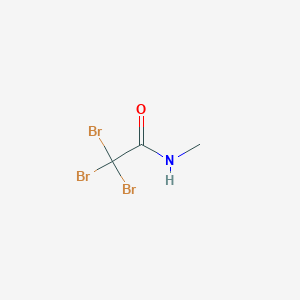
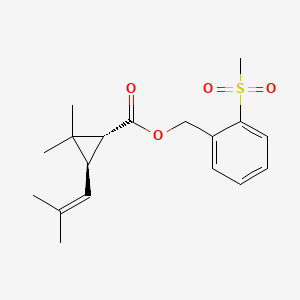
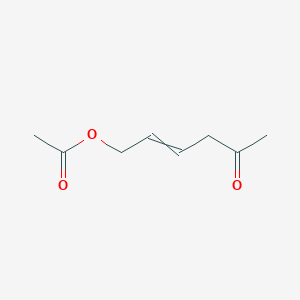
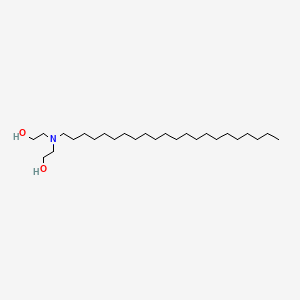
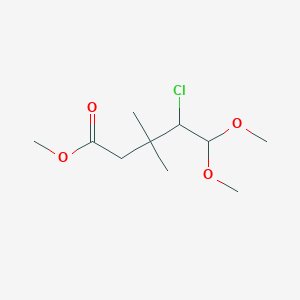
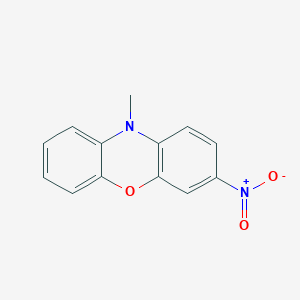

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

